Description
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride is a chemical compound categorized within the oxadiazole class. Oxadiazoles are five-membered heterocyclic compounds that contain one oxygen atom and two nitrogen atoms in their structure. This specific compound has garnered attention due to its potential applications in medicinal chemistry and material science.
Source
The compound can be synthesized from ethyl hydrazinecarboxylate and ethyl chloroacetate, leading to the formation of an intermediate that cyclizes to create the oxadiazole ring. This is followed by a reaction with ethylamine to yield the final product.
Classification
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride is classified as an organic compound, specifically an amine derivative of oxadiazole. Its unique structure allows it to be a versatile building block in chemical synthesis.
Methods
The synthesis of [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride typically involves several key steps:
Technical Details
The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require controlled temperatures to optimize yields. Purification techniques like recrystallization or chromatography are typically employed to ensure product purity.
Structure
The molecular structure of [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride features a five-membered oxadiazole ring attached to an ethylamine chain. The presence of the ethyl group at the 5-position of the oxadiazole contributes to its unique properties.
Data
The compound has a molecular formula of CHNO and a molecular weight of approximately 184.21 g/mol. The specific arrangement of atoms within the molecule influences its reactivity and biological activity .
Types of Reactions
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride can participate in various chemical reactions:
Common Reagents and Conditions
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and suitable solvents.
Physical Properties
Chemical Properties
Relevant data indicates that the compound's stability and reactivity are favorable for synthetic applications in drug discovery and materials science .
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride has several notable applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but its pharmacological significance remained unexplored for nearly 80 years. The 1960s marked a pivotal era with the commercialization of Oxolamine (Perebron®), a cough suppressant featuring an unsubstituted 1,2,4-oxadiazole ring. This breakthrough validated the scaffold’s biological compatibility in humans [1] [8]. Subsequent decades witnessed strategic substitutions that expanded therapeutic applications:
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development | Year | Compound | Therapeutic Application | Structural Innovation | Significance |
---|---|---|---|---|---|
1884 | N/A | Synthetic curiosity | Base heterocycle | First synthesis | |
1960 | Oxolamine | Antitussive | Unsubstituted ring | First clinical drug | |
1965 | Prenoxdiazine | Spasmolytic | C(3)-Ethylamine extension | Neuronal targeting | |
1972 | Butalamine | Vasodilator | C(5)-CF₃-phenyl | Cardiovascular action | |
2014 | Ataluren | Genetic disorder therapy | 3,5-Bis(CF₃)phenyl | Mutation read-through |
The scaffold’s versatility is further exemplified by natural products like Phidianidine A (isolated from Phidiana militaris in 2011), which contains a 5-phenyl-1,2,4-oxadiazole moiety and exhibits potent cytotoxicity and protein-tyrosine phosphatase 1B inhibition [1].
The 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for ester and amide functionalities, addressing inherent instability toward hydrolytic enzymes. This substitution enhances pharmacokinetic profiles while preserving target engagement through conserved hydrogen-bonding patterns:
Table 2: Bioisosteric Advantages Over Esters/Amides | Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|---|
Hydrolytic stability | Low | High | Reduced hepatic clearance | |
H-bond acceptors | 1–2 | 2–3 | Enhanced target affinity | |
Aromatic character | None | Yes | π-Stacking with Phe/Tyr residues | |
LogP (average) | +0.8 to +2.2 | +0.3 to +1.5 | Improved membrane permeability | |
Metabolic vulnerability | High (esterases) | Low | Extended half-life |
Notably, quisqualic acid—a natural 1,2,4-oxadiazole from Quisqualis indica seeds—demonstrates the scaffold’s CNS applicability, acting as a potent agonist for metabotropic glutamate receptors implicated in neurodegenerative diseases [1].
Ethyl substitution at the C(5) position of 1,2,4-oxadiazoles confers distinct advantages in targeting diverse pathogenic pathways. The ethyl group’s moderate lipophilicity (π-value ~0.5) optimally balances membrane penetration and target specificity:
Table 3: Biological Activities of Ethyl-Substituted Oxadiazoles | Target Pathogen/Enzyme | Ethyl-Oxadiazole Example | Key Mechanism | Activity Metric |
---|---|---|---|---|
E. coli DNA gyrase | Compound 17 [3] | ATP-binding site competition | IC₅₀ = 1.2 µM | |
MRSA penicillin-binding protein | Compound 19b [3] | Cell wall biosynthesis inhibition | MIC₉₀ = 0.78 µg/mL | |
Leishmania infantum CYP51 | Ox1 [9] | Mitochondrial depolarization | Selectivity index = 18.7 | |
Human acetylcholinesterase | [2-(5-Ethyl-oxadiazol-3-YL)ethyl]amine [7] | PAS site binding | IC₅₀ = 0.0158 µM |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0